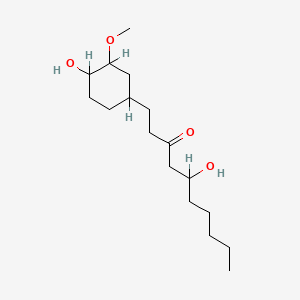
benzyltributylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltributylstannane is an organotin compound with the molecular formula C₁₉H₃₄Sn . It is a liquid at room temperature and is known for its use in organic synthesis, particularly in radical reactions. The compound is characterized by the presence of a tin atom bonded to a benzyl group and three butyl groups.
Vorbereitungsmethoden
Benzyltributylstannane can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin hydride with benzyl halides under radical conditions. This reaction typically requires the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Benzyltributylstannane undergoes several types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-carbon bond, which can be easily cleaved.
Substitution Reactions: The compound can also undergo substitution reactions where the benzyl group is replaced by other functional groups.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to its radical reactions.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) as a radical initiator and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include benzyl radicals and tributyltin derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyltributylstannane has several applications in scientific research:
Organic Synthesis: It is widely used in organic synthesis for radical reactions, including Barton-McCombie deoxygenation and radical cyclizations .
Material Science: The compound is used in the preparation of various materials, including and .
Medicinal Chemistry: In medicinal chemistry, this compound is used as a precursor for the synthesis of biologically active compounds.
Environmental Chemistry: It is also studied for its environmental impact, particularly its toxicity and persistence in the environment.
Wirkmechanismus
The mechanism of action of benzyltributylstannane primarily involves the cleavage of the tin-carbon bond to generate benzyl radicals . These radicals can then participate in various radical reactions, leading to the formation of new chemical bonds. The compound’s ability to generate radicals makes it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Benzyltributylstannane is similar to other organotin compounds such as tributyltin hydride and triphenyltin hydride . it is unique in its ability to generate benzyl radicals, which makes it particularly useful in specific radical reactions. Other similar compounds include tributylstannane and triphenylstannane , which also participate in radical reactions but with different reactivity profiles .
Eigenschaften
CAS-Nummer |
28493-54-1 |
|---|---|
Molekularformel |
C19H34Sn |
Molekulargewicht |
381.2 g/mol |
IUPAC-Name |
benzyl(tributyl)stannane |
InChI |
InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
CFIHCJJFWPTAOV-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1 |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1 |
Key on ui other cas no. |
28493-54-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1617981.png)












